molecular formula C18H20F3NO B3835047 N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide CAS No. 42600-84-0

N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide

Cat. No.: B3835047
CAS No.: 42600-84-0
M. Wt: 323.4 g/mol
InChI Key: HFGKXGVVJZHNEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds . This process often involves the use of carbocation or radical intermediates that exhibit unique stability and reactivity .

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. These methods may include the use of palladium-based catalysts and triphenylphosphines for Heck alkylation reactions .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium-based catalysts, triphenylphosphines, and various oxidizing and reducing agents . Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives with functional groups such as alkenes, alkynes, arenes, and carbonyl groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide include other adamantane derivatives such as:

Uniqueness

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other adamantane derivatives . This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c19-18(20,21)14-2-1-3-15(7-14)22-16(23)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGKXGVVJZHNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317915
Record name ST50927308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42600-84-0
Record name NSC322041
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50927308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Subject 2.0 g. of adamantane carboxylic acid chloride, 1.60 (10 mmoles) of m-trifluoromethylaniline and 5.0 ml. of triethylamine to the process of Example 11. Crystallize the residue obtained thereby from a methylene chloride-hexane mixture to obtain the title product, m.p. 171°-174°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1.60
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methylene chloride hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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